N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide is a compound that features a benzothiazole moiety attached to a benzamide structure Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-(3-hydroxyphenyl)benzoic acid. The reaction is mediated by hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide as the solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Similar structure with an octanamide group.
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide: Contains a pyridine moiety.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide is unique due to its specific combination of a benzothiazole moiety with a benzamide structure, which imparts distinct biological activities and chemical properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17-12-14(21-19(24)13-6-2-1-3-7-13)10-11-15(17)20-22-16-8-4-5-9-18(16)25-20/h1-12,23H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJGIMRZKUZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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